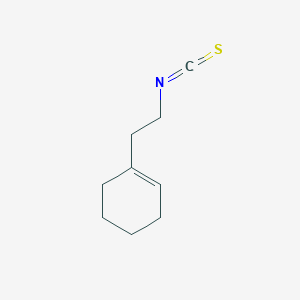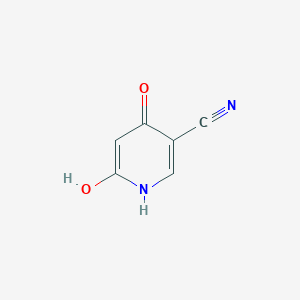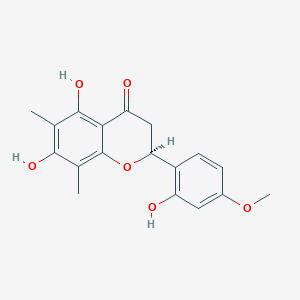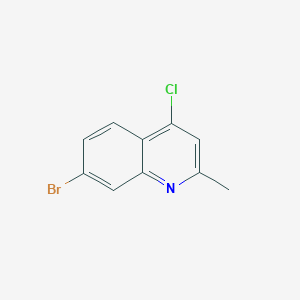
敌草快双吡啶酮
描述
Diquat Dipyridone is a common degradation product of Diquat . Diquat is a non-selective, quick-acting contact herbicide and desiccant, causing injury only to the parts of the plant to which it is applied . It interacts with the electron transfer components associated with Photosystem I, which causes inhibition of photosynthesis .
Synthesis Analysis
Diquat can be metabolized to Diquat monopyridone (DQ-M) and Diquat dipyridone (DQ-D) in rats and poisoned patients . The biotransformation of diquat is postulated to proceed either by progressive oxidation of the pyridine rings to form diquat monopyridone and diquat dipyridone or by the cleavage of one of the pyridine rings to form picolinic acid .Molecular Structure Analysis
Diquat (6,7-dihydrodipyrido [1,2-b:1′,2′-e] pyrazine-5,8-diium or DQ 2+) encapsulated by cucurbit [n]uril ( n = 7,8) hosts are obtained using the density functional theory . Paraquat (1,1′-dimethyl-4,4′-bipyridinium) and diquat (1,1′-ethylene-2,2′-bipyridinium) are bis-quaternary ammonium compounds, with molecular formulae of C 12 H 14 N 2 and C 12 H 12 N 2, respectively .Physical And Chemical Properties Analysis
Diquat dibromide is a yellow crystalline solid with no known characteristic odour . It is nonvolatile, freely soluble in water, sparingly soluble in lower alcohols, and insoluble in hydrocarbons . It is corrosive to metals and stable when stored in the original plastic container .科学研究应用
Toxicokinetic Study
Diquat Dipyridone has been used in toxicokinetic studies . A study aimed to develop and validate an ultraperformance liquid chromatography–tandem mass spectrometry to simultaneously determine diquat (DQ) and its two primary metabolites in rat plasma . The maximum concentration (Cmax) was 246 ng/mL, half-life (t1/2) was 8.2 h, and area under the plasma concentration–time curve (AUC 0–t) was 2430 h·ng/mL for diquat dipyridone (DQ-D) .
Herbicide and Crop Desiccant
Diquat Dipyridone is a common degradation product of diquat . Diquat is a nonselective, defoliant, preharvest, and non-residual bipyridyl herbicide and crop desiccant, normally used as the dibromide salt, to control broad-leaved weeds and grasses .
Metabolite Detection in Poisoning Cases
Diquat Dipyridone has been identified as a metabolite of diquat in poisoning cases . It has been detected in urine and serum of poisoned patients who ingested the combination herbicide Preeglox L (containing 5% paraquat dichloride and 7% diquat dibromide) in a suicide attempt .
Forensic Toxicology
In forensic toxicology, Diquat Dipyridone is significant as it helps in the identification of diquat poisoning . The toxicokinetics of DQ and its two primary metabolites have been studied, which is crucial in understanding the impact and severity of poisoning .
Environmental Monitoring
As a degradation product of diquat, the presence of Diquat Dipyridone can be used to monitor the environmental impact of diquat use . Its detection can indicate the presence and degradation of diquat in the environment .
Pharmaceutical Research
Diquat Dipyridone, as a metabolite of diquat, is significant in pharmaceutical research . Understanding its formation, presence, and impact can help in the development of treatments for diquat poisoning .
安全和危害
Diquat causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, fatal if inhaled, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .
未来方向
属性
IUPAC Name |
7,10-diazatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,12-tetraene-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-1-3-9-10-4-2-6-12(16)14(10)8-7-13(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTKVKNCYCXHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2C3=CC=CC(=O)N31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216789 | |
| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diquat Dipyridone | |
CAS RN |
35022-72-1 | |
| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



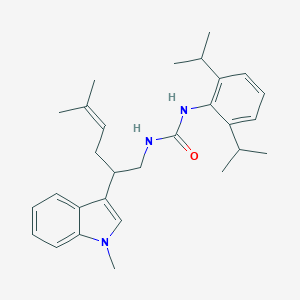
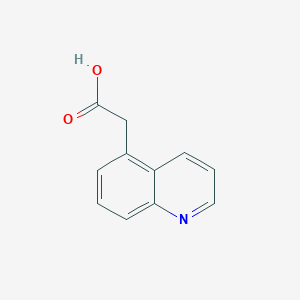
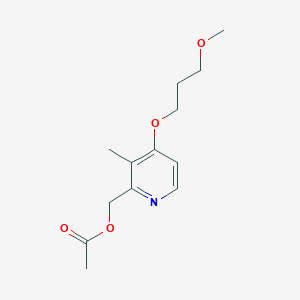
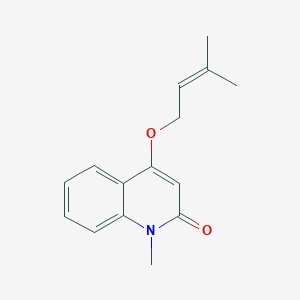
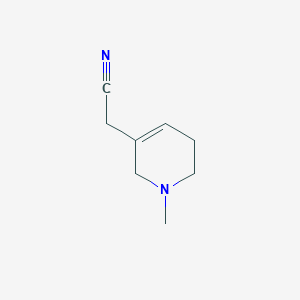
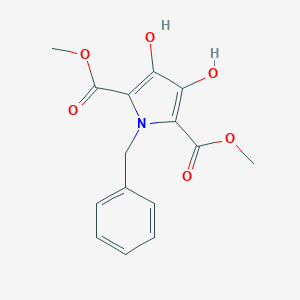
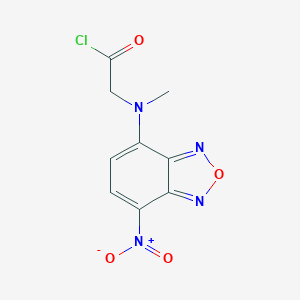
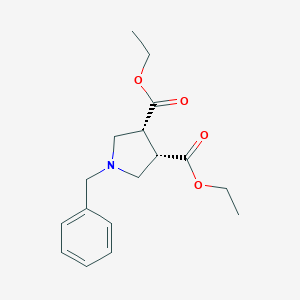
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)
